molecular formula C10H10N2 B2721111 4-Amino-2-cyclopropylbenzonitrile CAS No. 1006899-23-5

4-Amino-2-cyclopropylbenzonitrile

Cat. No.: B2721111
CAS No.: 1006899-23-5
M. Wt: 158.204
InChI Key: OIEVZQHMTSQAIT-UHFFFAOYSA-N
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Description

4-Amino-2-cyclopropylbenzonitrile is an organic compound with the molecular formula C₁₀H₁₀N₂ It is a derivative of benzonitrile, featuring an amino group at the fourth position and a cyclopropyl group at the second position on the benzene ring

Properties

IUPAC Name

4-amino-2-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-3-4-9(12)5-10(8)7-1-2-7/h3-5,7H,1-2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEVZQHMTSQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006899-23-5
Record name 4-amino-2-cyclopropylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2-cyclopropylbenzonitrile involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 2-chloro-4-aminobenzonitrile and cyclopropylboronic acid as starting materials. The reaction is catalyzed by palladium acetate in the presence of a base such as potassium phosphate and a ligand like tricyclohexylphosphine .

Industrial Production Methods

Industrial production methods for this compound often involve similar coupling reactions but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclopropylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-2-cyclopropylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-phenylbenzonitrile
  • 4-Amino-2-methylbenzonitrile
  • 4-Amino-2-ethylbenzonitrile

Uniqueness

4-Amino-2-cyclopropylbenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.

Biological Activity

4-Amino-2-cyclopropylbenzonitrile is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₉H₈N₂
CAS Number : 1006899-23-5
Molecular Weight : 148.17 g/mol

The compound features an amino group at the 2-position of a cyclopropyl-substituted benzonitrile, which contributes to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit cancer cell proliferation through interactions with specific molecular targets.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various enzymes and receptors involved in critical biochemical pathways. For instance, it may act as an inhibitor in enzyme-catalyzed reactions, potentially modulating metabolic processes related to disease states.

In Vitro Studies

Several studies have explored the biological activity of this compound in vitro:

  • Antimicrobial Activity : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at varying concentrations.
  • Cancer Cell Lines : In another investigation, the compound was tested on different cancer cell lines (e.g., breast cancer and lung cancer). The results demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

In Vivo Studies

Although limited, some in vivo studies have been conducted to evaluate the therapeutic potential of this compound:

  • Animal Models : Research involving animal models has shown promising results in terms of tumor reduction and improved survival rates when treated with the compound compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
This compound Amino group at position 2Exhibits antimicrobial and anticancer properties
3-Amino-4-cyclopropylbenzonitrile Amino group at position 3Different reactivity profile
4-Methyl-3-cyclopropylbenzonitrile Methyl instead of amino groupAltered electronic properties

This table highlights how variations in functional groups affect the biological activity and reactivity of these compounds.

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